1-Benzyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Benzyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Another method involves the palladium-catalyzed coupling of 3-methyl-1H-pyrazole with benzyl bromide under Suzuki-Miyaura cross-coupling conditions. This reaction requires a palladium catalyst, a phosphine ligand, and a base such as potassium phosphate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst in ethanol or methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like DMF or DMSO.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethyl-1H-pyrazole: Similar structure but with an additional methyl group at the 5-position.
1-Benzyl-4-methyl-1H-pyrazole: Similar structure but with the methyl group at the 4-position instead of the 3-position.
1-Benzyl-3-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring
Uniqueness
1-Benzyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-3-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-11(12)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHLGNZIDLTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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